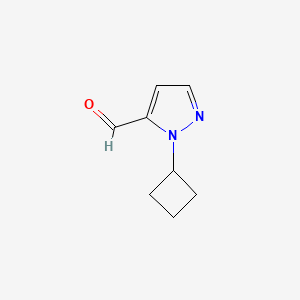

1-cyclobutyl-1H-pyrazole-5-carbaldehyde

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts a range of desirable physicochemical properties, leading to their widespread use in medicinal chemistry, agrochemicals, and materials science. researchgate.netpharmaguideline.com The pyrazole ring is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of its biological activity and material properties. researchgate.net Numerous commercially successful drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, feature a pyrazole core, highlighting the therapeutic relevance of this heterocyclic system. researchgate.net

Overview of Carbaldehyde Functionalization in Heterocyclic Chemistry

The introduction of a carbaldehyde (or formyl) group onto a heterocyclic ring is a powerful strategy in organic synthesis. The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations. umich.edu These include, but are not limited to, oxidation to carboxylic acids, reduction to alcohols, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. umich.edu This functionalization is crucial for the construction of more complex molecular architectures and the development of novel compounds with tailored properties. mdpi.com

Structural Context of 1-Cyclobutyl-1H-pyrazole-5-carbaldehyde

This compound is characterized by a pyrazole ring substituted at the N1 position with a cyclobutyl group and at the C5 position with a carbaldehyde group. The presence of the cyclobutyl moiety can influence the compound's lipophilicity and metabolic stability, which are important considerations in drug design. The aldehyde group at the C5 position is poised for a variety of chemical modifications, making this compound a valuable building block for the synthesis of more elaborate pyrazole derivatives.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1556311-44-4 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Canonical SMILES | C1CC(C1)N2C=C(C=N2)C=O |

Research Landscape and Scope of Investigation

While the broader class of pyrazole carbaldehydes has been extensively studied, this compound itself is a relatively niche compound. Much of the available information comes from chemical supplier catalogs and patents, where it is often listed as a synthetic intermediate. google.com Detailed academic studies focusing specifically on its synthesis, reactivity, and applications are not widely available in the current literature. Therefore, a comprehensive understanding of this compound often relies on extrapolating knowledge from closely related N-alkylated pyrazole-5-carbaldehydes and the well-established principles of pyrazole and aldehyde chemistry. The investigation into this specific molecule is still in its nascent stages, presenting an open field for future research and discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDZPDFHCADPGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization Pathways of 1 Cyclobutyl 1h Pyrazole 5 Carbaldehyde

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents attached to the ring. In 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, the cyclobutyl group at N1 and the carbaldehyde group at C5 play crucial roles in directing the outcomes of various reactions.

Electrophilic Aromatic Substitution Reactions

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the electronic nature of the pyrazole nucleus, these substitutions preferentially occur at the C4 position, which is the most electron-rich carbon atom. The N1-cyclobutyl group and the C5-carbaldehyde, being an electron-withdrawing group, further deactivate the C3 and C5 positions towards electrophilic attack, thus reinforcing the regioselectivity for the C4 position.

Common electrophilic aromatic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. For this compound, these reactions are expected to yield the corresponding 4-substituted derivatives.

| Reaction | Reagents and Conditions | Expected Major Product |

| Bromination | Br₂ in acetic acid | 4-Bromo-1-cyclobutyl-1H-pyrazole-5-carbaldehyde |

| Chlorination | N-Chlorosuccinimide (NCS) in acetonitrile | 4-Chloro-1-cyclobutyl-1H-pyrazole-5-carbaldehyde |

| Nitration | HNO₃/H₂SO₄ | 1-Cyclobutyl-4-nitro-1H-pyrazole-5-carbaldehyde |

Nucleophilic Attack on the Pyrazole Nucleus

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly at the C3 and C5 positions, which are rendered electron-deficient by the adjacent nitrogen atoms. The presence of the electron-withdrawing carbaldehyde group at C5 further enhances the susceptibility of this position to nucleophilic attack. However, direct nucleophilic substitution on the pyrazole ring typically requires harsh conditions or the presence of a good leaving group. More commonly, nucleophilic attack occurs at the carbaldehyde carbon, which is a more electrophilic center.

Transformations of the Carbaldehyde Group

The carbaldehyde group at the C5 position of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

Oxidation Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. The resulting 1-cyclobutyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, followed by acidification | 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | No reaction (PCC is typically used for oxidation of primary alcohols to aldehydes) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 1-Cyclobutyl-1H-pyrazole-5-carboxylic acid |

Reduction Reactions

The carbaldehyde group can be reduced to a primary alcohol, (1-cyclobutyl-1H-pyrazol-5-yl)methanol. This transformation is typically accomplished using hydride-based reducing agents. The choice of reducing agent can be critical to avoid unwanted side reactions.

| Reducing Agent | Typical Conditions | Product |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, room temperature | (1-Cyclobutyl-1H-pyrazol-5-yl)methanol leah4sci.comsemanticscholar.org |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (1-Cyclobutyl-1H-pyrazol-5-yl)methanol quora.comchemistrysteps.comlibretexts.orgwizeprep.commasterorganicchemistry.com |

Condensation Reactions for Schiff Base Formation

The carbaldehyde functionality readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. ekb.egekb.egresearchgate.netarabjchem.org This reaction is a cornerstone of combinatorial chemistry and is widely used to generate libraries of compounds for biological screening. The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration.

The general reaction is as follows: this compound + R-NH₂ ⇌ 1-cyclobutyl-N-(aryl/alkyl)methylene-1H-pyrazol-5-amine + H₂O

| **Primary Amine (R-NH₂) ** | Typical Conditions | Schiff Base Product |

| Aniline | Ethanol, catalytic acetic acid, reflux | N-(1-cyclobutyl-1H-pyrazol-5-ylmethylene)aniline |

| Benzylamine | Methanol, room temperature | N-(1-cyclobutyl-1H-pyrazol-5-ylmethylene)benzylamine |

| p-Toluidine | Toluene, Dean-Stark trap, reflux | N-(1-cyclobutyl-1H-pyrazol-5-ylmethylene)-4-methylaniline |

These Schiff bases can serve as versatile intermediates for the synthesis of more complex heterocyclic systems or can be evaluated for their own biological activities.

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The aldehyde functional group at the C5-position of the pyrazole ring in this compound is a versatile handle for carbon-carbon bond formation through olefination reactions. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods to convert the aldehyde into a variety of substituted alkenes.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The nature of the substituent on the ylide determines the stereochemical outcome of the reaction. Non-stabilized ylides, typically bearing alkyl or aryl groups, generally lead to the formation of (Z)-alkenes. In contrast, stabilized ylides, which contain an electron-withdrawing group (e.g., ester, ketone), are more stable and react to predominantly form (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide. wikipedia.org This increased reactivity allows for reactions with a broader range of aldehydes and ketones. A significant advantage of the HWE reaction is that it typically affords the (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction is also more easily removed during workup compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

For this compound, these reactions would proceed by nucleophilic attack of the ylide or phosphonate carbanion on the aldehyde carbonyl, followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and the corresponding phosphine (B1218219) oxide or phosphate ester.

Table 1: Predicted Products of Wittig and Horner-Wadsworth-Emmons Reactions with this compound

| Reagent Type | Specific Reagent | Predicted Major Product | Predominant Isomer |

| Non-stabilized Wittig Ylide | Methyltriphenylphosphonium bromide | 1-Cyclobutyl-5-vinyl-1H-pyrazole | (Z) |

| Stabilized Wittig Ylide | (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(1-cyclobutyl-1H-pyrazol-5-yl)acrylate | (E) |

| HWE Reagent | Triethyl phosphonoacetate | Ethyl 3-(1-cyclobutyl-1H-pyrazol-5-yl)acrylate | (E) |

| HWE Reagent | Diethyl (cyanomethyl)phosphonate | 3-(1-Cyclobutyl-1H-pyrazol-5-yl)acrylonitrile | (E) |

Cross-Coupling Reactions at the Aldehyde Carbon

While cross-coupling reactions are more commonly performed at halogenated positions of heterocyclic rings, derivatization at the aldehyde carbon of this compound is also a plausible pathway for constructing more complex molecular architectures. These transformations would typically involve an initial conversion of the aldehyde to a suitable coupling partner or a decarbonylative approach.

Sonogashira-type reactions have been successfully employed with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, indicating that the pyrazole scaffold can undergo such cross-coupling reactions. researchgate.netscilit.com For this compound, a plausible strategy would involve conversion of the aldehyde to a halide (e.g., via a Vilsmeier-Haack type reaction) or a triflate, followed by a palladium-catalyzed coupling with a terminal alkyne. A direct coupling involving the aldehyde is less common but could potentially be achieved under specific catalytic conditions. One study reported a Sonogashira coupling of 1-methyl-4-(pyridin-3-ylethynyl)-1H-pyrazole-3-carbaldehyde, showcasing the feasibility of such reactions on pyrazole carbaldehydes. nih.gov

Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between aryl or vinyl halides/triflates and boronic acids or their esters. nih.govnih.govpsu.edursc.org Similar to the Sonogashira reaction, a preparatory step to convert the aldehyde of this compound into a suitable leaving group would likely be necessary. The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles has been reported, suggesting that the pyrazole nitrogen atoms would be compatible with the reaction conditions. nih.gov

Heck coupling , which pairs an unsaturated halide with an alkene, could also be envisioned for the derivatization of this compound after its conversion to a halide. The ligandless palladium-catalyzed Heck reaction of 4-ethenyl-3-methoxy-1-phenyl-1H-pyrazole demonstrates the applicability of this reaction to pyrazole systems. researchgate.net

Decarbonylative cross-coupling reactions offer a more direct route for the functionalization of aldehydes. In this approach, the aldehyde is coupled with a partner, and the carbonyl group is extruded as carbon monoxide. While there is limited specific literature on the decarbonylative coupling of pyrazole-5-carbaldehydes, this strategy has been successfully applied to other heterocyclic aldehydes and could potentially be adapted for this compound.

Table 2: Potential Cross-Coupling Strategies for this compound

| Coupling Reaction | Required Modification of Aldehyde | Coupling Partner | Potential Product |

| Sonogashira | Conversion to halide or triflate | Terminal alkyne | 5-Alkynyl-1-cyclobutyl-1H-pyrazole |

| Suzuki-Miyaura | Conversion to halide or triflate | Boronic acid/ester | 5-Aryl/vinyl-1-cyclobutyl-1H-pyrazole |

| Heck | Conversion to halide | Alkene | 5-(Substituted vinyl)-1-cyclobutyl-1H-pyrazole |

| Decarbonylative Coupling | None (in situ activation) | Aryl halide | 5-Aryl-1-cyclobutyl-1H-pyrazole |

Reactivity Modulations of the N-Cyclobutyl Substituent

The N-cyclobutyl group of this compound is generally considered to be a stable aliphatic substituent under a variety of reaction conditions. nih.gov Its primary role is often to provide steric bulk and modulate the electronic properties and solubility of the pyrazole core. However, under certain conditions, the cyclobutyl group itself can participate in reactions or influence the reactivity of the pyrazole ring.

The pyrazole ring is aromatic, and the N-substituent can influence the electron density of the ring system. The cyclobutyl group, being an alkyl substituent, is weakly electron-donating, which can slightly increase the nucleophilicity of the pyrazole ring compared to an N-unsubstituted pyrazole.

Direct functionalization of the cyclobutyl ring is challenging due to the high C-H bond dissociation energy of cycloalkanes. However, radical-based reactions or transition-metal-catalyzed C-H activation could potentially introduce functionality onto the cyclobutyl moiety, although such reactions are not widely reported for N-cyclobutylpyrazoles.

The stability of the N-cyclobutyl group is generally high, but extreme conditions such as high temperatures or the presence of strong Lewis acids could potentially lead to rearrangement or cleavage of the cyclobutyl ring. It is known that N-alkylation of pyrazoles is a common synthetic route, and the reverse reaction, dealkylation, can occur under specific conditions, although it is not a facile process for N-alkylpyrazoles. researchgate.net

Cascade and Tandem Reactions Utilizing the Compound

The presence of both an aldehyde and a pyrazole ring in this compound makes it an excellent substrate for cascade and tandem reactions, allowing for the rapid construction of complex heterocyclic systems. ktu.edu These reactions often begin with a transformation of the aldehyde group, which then triggers a subsequent intramolecular reaction involving the pyrazole ring or other functional groups.

Multicomponent reactions (MCRs) are a powerful tool in which three or more reactants combine in a one-pot synthesis to form a product that incorporates substantial portions of all the reactants. Pyrazole aldehydes are known to participate in various MCRs. For instance, a five-component reaction involving a pyrazole carbaldehyde, an aminopyrazole, and ethyl cyanoacetate (B8463686) has been reported to yield dihydropyrazolo[1,5-a]pyrimidines. mdpi.com Similarly, four- and five-component reactions of aldehydes with pyrazolones and other reagents can lead to the formation of pyranopyrazoles and other fused heterocyclic systems. nih.govmdpi.com this compound could be a suitable substrate for such MCRs, leading to a diverse range of complex molecules.

Tandem reactions can be initiated by an olefination of the aldehyde group. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound can generate an electron-deficient alkene. This alkene can then act as a Michael acceptor for an intramolecular nucleophilic attack from the N2 position of the pyrazole ring, leading to the formation of a fused ring system.

A cascade cyclization of pyrazole-4-carbaldehydes with phenylenediamines has been shown to produce novel pyrazolooxazepanes, demonstrating the utility of pyrazole aldehydes in constructing complex polycyclic structures. ktu.edu Another example is the tandem reaction of N'-(2-alkynylbenzylidene)hydrazides, which can be derived from the corresponding aldehydes, to form H-pyrazolo[5,1-a]isoquinolines.

Table 3: Potential Cascade and Tandem Reactions of this compound

| Reaction Type | Reactants | Potential Product Class |

| Multicomponent Reaction | Active methylene compound, hydrazine (B178648), etc. | Pyrano[2,3-c]pyrazoles, Pyrazolo[1,5-a]pyrimidines |

| Tandem Knoevenagel-Michael | Malononitrile, base | Dihydropyrazolo[3,4-b]pyridines |

| Cascade Cyclization | Phenylenediamine | Fused pyrazolo-benzodiazepines |

Spectroscopic and Structural Elucidation Methodologies in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity and environment of individual atoms. researchgate.net

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximities within the molecule. For 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, the ¹H NMR spectrum is expected to show characteristic signals for the aldehyde, pyrazole (B372694) ring, and cyclobutyl substituent protons.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyrazole ring are expected to appear as two distinct doublets. The proton at the C4 position (H4) would likely resonate at approximately δ 6.8-7.2 ppm, while the proton at the C3 position (H3) would be further downfield, around δ 7.6-8.0 ppm. The coupling between these two protons would result in a characteristic doublet splitting pattern for each signal.

The cyclobutyl ring protons would present a more complex set of multiplets in the aliphatic region of the spectrum (δ 1.8-2.6 ppm). The methine proton attached to the nitrogen atom of the pyrazole ring would be the most downfield of this group, likely appearing as a quintet or a more complex multiplet. The remaining methylene (B1212753) protons of the cyclobutyl ring would resonate as overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.8 - 10.0 | Singlet |

| Pyrazole-H3 | 7.6 - 8.0 | Doublet |

| Pyrazole-H4 | 6.8 - 7.2 | Doublet |

| Cyclobutyl-CH | 2.4 - 2.8 | Multiplet |

| Cyclobutyl-CH₂ | 1.8 - 2.6 | Multiplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the pyrazole ring carbons, and the cyclobutyl carbons.

The aldehyde carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of δ 185-195 ppm. The carbons of the pyrazole ring would resonate in the aromatic region, with the C5 carbon (attached to the aldehyde) expected around δ 140-145 ppm, the C3 carbon around δ 135-140 ppm, and the C4 carbon being the most shielded of the ring carbons, appearing at approximately δ 110-115 ppm.

The carbons of the cyclobutyl group would be found in the upfield, aliphatic region of the spectrum. The methine carbon bonded to the pyrazole nitrogen would likely appear around δ 50-60 ppm, while the methylene carbons would be expected at δ 20-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C5 (Pyrazole) | 140 - 145 |

| C3 (Pyrazole) | 135 - 140 |

| C4 (Pyrazole) | 110 - 115 |

| CH (Cyclobutyl) | 50 - 60 |

| CH₂ (Cyclobutyl) | 20 - 30 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. researchgate.netnumberanalytics.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

COSY would reveal correlations between coupled protons, for instance, confirming the connectivity between the H3 and H4 protons on the pyrazole ring and detailing the coupling network within the cyclobutyl ring. numberanalytics.com

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of the signals for each CH, CH₂, and CH₃ group. numberanalytics.com

HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. researchgate.netnumberanalytics.com For example, an HMBC spectrum would show a correlation between the aldehyde proton and the C5 carbon of the pyrazole ring, as well as correlations between the cyclobutyl protons and the nitrogen-bearing carbon of the pyrazole ring, thus confirming the attachment of the substituents to the heterocyclic core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a weaker band around 2720-2820 cm⁻¹.

Vibrations associated with the pyrazole ring would also be present. C=N and C=C stretching vibrations within the aromatic ring are expected to produce bands in the 1450-1600 cm⁻¹ region. derpharmachemica.com The C-H stretching vibrations of the pyrazole and cyclobutyl groups would be observed in the 2850-3100 cm⁻¹ range.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| C-H stretch (Pyrazole, Cyclobutyl) | 2850 - 3100 | Medium |

| C-H stretch (Aldehyde) | 2720 - 2820 | Weak |

| C=O stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=N, C=C stretch (Pyrazole) | 1450 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. researchgate.net

For this compound (C₈H₁₀N₂O), the calculated molecular weight is approximately 150.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl radical (M-29), which would result in peaks at m/z 149 and 121, respectively. libretexts.orgmiamioh.edu Another plausible fragmentation pathway would involve the cleavage of the cyclobutyl group, leading to a fragment corresponding to the pyrazole-5-carbaldehyde cation.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity |

| 150 | [M]⁺ |

| 149 | [M-H]⁺ |

| 121 | [M-CHO]⁺ |

| 95 | [M-C₄H₇]⁺ |

X-ray Diffraction Analysis for Crystalline State Structure Determination

When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive structural information. nih.govresearchgate.netniscpr.res.in This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

An X-ray crystallographic analysis of this compound would confirm the planarity of the pyrazole ring and provide exact measurements of the bond lengths within the ring and to the substituents. spast.org It would also reveal the conformation of the cyclobutyl ring and its orientation relative to the pyrazole ring. Furthermore, this analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Single Crystal X-ray Diffraction

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the unit cell, from which the positions of the individual atoms can be determined.

For pyrazole derivatives, SCXRD studies typically reveal a planar pyrazole ring. nih.gov The analysis would confirm the connectivity of the cyclobutyl group at the N1 position and the carbaldehyde group at the C5 position of the pyrazole ring. Key structural parameters, such as the dihedral angle between the pyrazole ring and the cyclobutyl moiety, would be precisely measured. This information is crucial for understanding the molecule's steric and electronic properties. researchgate.net

A typical crystallographic data table generated from an SCXRD experiment on a pyrazole derivative is presented below. This table illustrates the type of information that would be obtained for This compound .

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O |

| Formula Weight | 150.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value would be determined experimentally |

| Z | 4 |

| Calculated Density (g/cm³) | Value would be calculated from experimental data |

Hirshfeld Surface Analysis for Intermolecular Interactions

While SCXRD reveals the intramolecular details, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

For This compound , Hirshfeld analysis would be instrumental in understanding how the molecules pack together in the solid state. It would likely reveal the presence of C-H···O or C-H···N interactions, which are common in related pyrazole structures. niscpr.res.in The analysis would quantify the percentage contribution of different types of contacts, such as H···H, C···H, and O···H, which are crucial for predicting the compound's physical properties like melting point and solubility. as-proceeding.com

An example of the data derived from a Hirshfeld surface analysis is shown in the table below, indicating the percentage contribution of the most significant intermolecular contacts.

| Interaction Type | Percentage Contribution (%) |

| H···H | Value would be calculated |

| C···H/H···C | Value would be calculated |

| O···H/H···O | Value would be calculated |

| N···H/H···N | Value would be calculated |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Raman)

Beyond structural elucidation, other spectroscopic techniques provide valuable insights into the electronic and vibrational properties of a molecule.

UV-Visible (UV-Vis) Spectroscopy would be used to investigate the electronic transitions within This compound . The absorption of UV or visible light by the molecule promotes electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, would reveal the λmax (wavelength of maximum absorbance) values characteristic of the pyrazole chromophore and the attached functional groups. For pyrazole derivatives, these transitions are typically observed in the UV region and can be influenced by the solvent and the nature of the substituents. nih.gov

Raman Spectroscopy , a complementary technique to infrared (IR) spectroscopy, provides information about the vibrational modes of the molecule. It relies on the inelastic scattering of monochromatic light. The resulting Raman spectrum would display shifts corresponding to the vibrational frequencies of specific bonds and functional groups within This compound , such as the C=O stretch of the aldehyde, the C=N and N-N stretching of the pyrazole ring, and the vibrations of the cyclobutyl group. This data is highly useful for confirming the presence of these functional groups and for detailed structural characterization.

A summary of the expected spectroscopic data for the target compound is presented in the table below.

| Technique | Parameter | Expected Observation |

| UV-Vis Spectroscopy | λmax | Characteristic absorption bands for the pyrazole-carbaldehyde chromophore would be observed |

| Raman Spectroscopy | Raman Shift (cm⁻¹) | Characteristic peaks for C=O, C=N, N-N, and C-H vibrations would be identified |

Theoretical and Computational Chemistry Investigations

Mechanistic Studies and Reaction Pathway Elucidation

Reaction Coordinate Mapping

Should peer-reviewed studies focusing on the theoretical and computational aspects of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde be published in the future, this article can be generated.

Conformational Analysis and Stereochemical Prediction

The conformational landscape of this compound is primarily dictated by the rotational freedom around the single bond connecting the cyclobutyl ring to the pyrazole (B372694) nitrogen (N1) and the bond between the pyrazole ring and the carbaldehyde group at the C5 position. The inherent flexibility of the cyclobutyl group and the potential for different orientations of the aldehyde function contribute to a complex energy surface with multiple possible conformers.

Furthermore, the aldehyde group at the C5 position of the pyrazole ring can exist in different rotational isomers (rotamers) with respect to the pyrazole ring. The relative orientation of the carbonyl group (C=O) and the pyrazole ring can be influenced by steric and electronic factors. Computational studies on substituted pyrazoles have shown that the nature and size of substituents can play a significant role in determining the most stable conformation. mdpi.com Electron-withdrawing groups, such as a carbaldehyde, have been found to stabilize the C5-tautomer in pyrazole systems. mdpi.com

Due to the presence of these flexible components, it is anticipated that this compound can exist as a mixture of conformers in solution. The energetic barrier to interconversion between these conformers is likely to be relatively low, leading to a dynamic equilibrium at room temperature. The prediction of the most stable conformer would require detailed computational modeling, such as density functional theory (DFT) calculations, to accurately map the potential energy surface.

In terms of stereochemistry, while the parent molecule this compound is achiral, the introduction of substituents on the cyclobutyl ring or derivatization of the carbaldehyde could introduce chiral centers. The stereochemical outcome of such reactions would be influenced by the conformational preferences of the starting material. A summary of potential conformational isomers is presented in Table 1.

| Variable Torsion Angle | Description | Potential Conformations |

|---|---|---|

| Pyrazole-N1 -- Cyclobutyl-C1 | Rotation of the cyclobutyl group relative to the pyrazole ring. | Multiple low-energy conformations are possible due to the puckered nature of the cyclobutyl ring. |

| Pyrazole-C5 -- Carbaldehyde-C | Rotation of the carbaldehyde group relative to the pyrazole ring. | Two primary planar conformations (syn-periplanar and anti-periplanar) are expected, with potential for non-planar arrangements. |

Molecular Docking and Interaction Studies (focusing on academic probes or binding site analysis for chemical development)

While specific molecular docking studies for this compound are not extensively reported in the literature, the pyrazole carbaldehyde scaffold is a recognized pharmacophore in medicinal chemistry. researchgate.netumich.edunih.gov Docking studies on analogous pyrazole derivatives have been conducted to explore their potential as inhibitors for various biological targets, providing insights into the types of interactions that this compound might form within a protein binding site.

The pyrazole core, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov The carbaldehyde group provides an additional hydrogen bond acceptor site through the carbonyl oxygen. The cyclobutyl group, being hydrophobic, is likely to engage in van der Waals or hydrophobic interactions within a binding pocket. These features make this compound a versatile scaffold for probing the binding sites of various proteins.

Molecular docking studies on related pyrazole derivatives have identified a range of potential protein targets. For instance, pyrazole-based compounds have been investigated as inhibitors of kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. researchgate.netnih.gov Docking simulations of pyrazole derivatives into the ATP-binding site of kinases have shown that the pyrazole core can form key hydrogen bonds with hinge region residues, a common interaction motif for kinase inhibitors. researchgate.net

Another area of investigation for pyrazole-containing molecules is their interaction with tubulin. semanticscholar.org The colchicine-binding site of tubulin is a target for anticancer agents, and molecular docking has been used to predict the binding modes of novel compounds. semanticscholar.org Pyrazole-chalcone conjugates, which share structural similarities with pyrazole carbaldehydes, have shown the potential to interact with this site through a combination of hydrogen bonding and hydrophobic interactions. semanticscholar.org

Furthermore, pyrazole derivatives have been explored as ligands for receptors in the central nervous system, such as the human serotonin (B10506) transporter protein. orientjchem.org In silico studies have demonstrated that the pyrazole scaffold can fit into the active site and form interactions, including pi-alkyl interactions, with key amino acid residues. orientjchem.org

The potential interactions of this compound, inferred from studies on similar molecules, are summarized in Table 2. These studies suggest that this compound could serve as a valuable starting point for the design of chemical probes and potential therapeutic agents targeting a variety of protein classes.

| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrazole Ring | Hydrogen Bonding, Pi-Pi Stacking, Pi-Alkyl Interactions | Ser, Thr, Cys, His, Phe, Tyr, Trp, Leu, Val, Ala |

| Carbaldehyde Group | Hydrogen Bonding (acceptor) | Arg, Lys, Asn, Gln, Ser, Thr, Tyr |

| Cyclobutyl Group | Hydrophobic Interactions, Van der Waals Forces | Leu, Ile, Val, Ala, Phe, Trp, Pro, Met |

Applications in Advanced Chemical Synthesis and Fundamental Materials Science Research

Role as a Synthetic Intermediate for Complex Molecules

Pyrazole (B372694) carbaldehydes are recognized as significant building blocks in organic synthesis, enabling the creation of more complex and biologically relevant molecules. researchgate.net The aldehyde group at the C-5 position of the pyrazole ring is particularly useful for constructing diverse molecular architectures through various organic reactions.

The reactivity of the aldehyde group in 1-cyclobutyl-1H-pyrazole-5-carbaldehyde makes it an excellent starting material for synthesizing fused and polycyclic heterocyclic systems. These complex ring systems are of great interest in medicinal chemistry. nih.gov Pyrazole-4-carbaldehydes, a related isomer, have been extensively used to create a variety of fused heterocycles through reactions like condensation and cyclization. semanticscholar.org

For example, pyrazole aldehydes can undergo Friedländer condensation with compounds containing an active methylene (B1212753) group adjacent to an amino group, such as 5-amino-1H-pyrazole-4-carbaldehyde, to yield pyrazolo[3,4-b]pyridines. semanticscholar.org Similarly, they can react with active methylene nitriles in multi-component reactions to afford complex structures like pyrazolylxanthenedione derivatives. mdpi.com These established synthetic routes for pyrazole aldehydes highlight the potential of the 1-cyclobutyl derivative to serve as a key intermediate in generating novel fused heterocyclic scaffolds, such as:

Pyrrolo[2,3-c]pyrazoles

Thieno[2,3-c]pyrazoles

Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-e]indolizines

A summary of representative fused systems synthesized from pyrazole aldehydes is presented below.

| Starting Material Class | Reagent | Resulting Fused System |

| Pyrazole-carbaldehyde | Ethyl azidoacetate | Pyrrolo[2,3-c]pyrazole semanticscholar.org |

| Chloro-pyrazole-carbaldehyde | Methyl thioglycolate | Thieno[2,3-c]pyrazole semanticscholar.org |

| Amino-pyrazole-carbaldehyde | Acetonitrile derivatives | Pyrazolo[3,4-b]pyridine semanticscholar.org |

| Azido-pyrazole-carbaldehyde | Triphenylphosphine (B44618)/Amines | Pyrazolo[3,4-d]pyrimidine semanticscholar.org |

Beyond fused systems, this compound is a precursor for a variety of advanced organic scaffolds. The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. Pyrazole C-3/C-5 carbaldehydes are explored for creating diverse molecular hybrids and biologically potent structures. researchgate.net These include Schiff bases, amides, and other tethered polycyclic systems that are valuable in drug discovery and development. researchgate.netdntb.gov.ua The aldehyde can be converted into other functional groups or used in reactions like the Wittig or aldol (B89426) reactions to build molecular complexity, making it a versatile starting point for creating libraries of compounds for biological screening.

Application in Ligand Design for Coordination Chemistry

The pyrazole ring is a cornerstone in the field of coordination chemistry, where it functions as an effective ligand for a wide range of metal ions. researchgate.net The two nitrogen atoms in the pyrazole ring can donate their lone pairs of electrons to form coordinate bonds with metals. researchgate.net The presence of the aldehyde group on this compound significantly expands its utility in ligand design.

The aldehyde can be readily converted into an imine through condensation with a primary amine, creating a Schiff base. This modification introduces an additional coordination site (the imine nitrogen), transforming the molecule into a bidentate or even polydentate ligand. Such pyrazole-based chelating ligands can form stable coordination complexes with various transition metals, including cobalt, copper, and nickel. researchgate.netrepec.orgresearchgate.net The geometry and properties of the resulting metal complexes can be fine-tuned by varying the metal ion and the substituents on the pyrazole and the Schiff base portion of the ligand. These complexes are investigated for their potential applications in catalysis, magnetism, and materials science. researchgate.net

Utility in Materials Science Research

The unique chemical properties of pyrazole derivatives make them attractive candidates for materials science research. researchgate.net this compound possesses features that suggest its potential utility as a functional monomer or a precursor for new materials.

The aldehyde group can participate in polymerization reactions, allowing the molecule to be incorporated into polymer backbones or grafted onto surfaces to create functional materials. The pyrazole ring itself can confer specific properties to a material, such as thermal stability, specific optical characteristics, or the ability to coordinate with metals. Furthermore, the metal complexes derived from this compound, as discussed in coordination chemistry, could be explored as catalysts or as components in optoelectronic devices. researchgate.net

Development of Academic Chemical Probes (non-therapeutic)

In biomedical research, chemical probes are well-characterized small molecules used to study the function of proteins and explore biological pathways. nih.gov An ideal chemical probe is potent, selective, and demonstrates a clear mechanism of action in cellular systems. nih.gov

While this compound is a relatively simple synthetic building block, it represents a potential starting point for the development of more complex academic chemical probes. The pyrazole scaffold is present in many molecules with diverse biological activities. nih.gov Through a systematic medicinal chemistry effort, the aldehyde group could be elaborated into various functionalities to optimize binding to a specific biological target. However, it is important to note that the development from a simple building block to a validated chemical probe is a rigorous process requiring extensive biological and chemical characterization. chemicalprobes.org There is no indication in the available literature that this compound itself has been utilized as a chemical probe.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis, are well-established, there is a growing need for more sustainable and efficient protocols. numberanalytics.com Future research should focus on developing green synthetic routes to 1-cyclobutyl-1H-pyrazole-5-carbaldehyde. This includes the exploration of multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and operational simplicity. mdpi.com For instance, a one-pot synthesis involving a cyclobutyl hydrazine (B178648), a suitable three-carbon building block, and a formylating agent could be investigated.

Microwave-assisted organic synthesis (MAOS) is another promising avenue that can dramatically reduce reaction times and improve yields. nih.gov The development of a microwave-assisted protocol for the synthesis of this compound could offer a more energy-efficient alternative to conventional heating methods. nih.gov Furthermore, the use of environmentally benign solvents, such as water or ionic liquids, should be explored to minimize the environmental footprint of the synthesis. mdpi.com

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Route | Key Features | Potential Advantages | Research Focus |

| Multicomponent Reaction | One-pot synthesis from simple precursors | High atom economy, reduced waste, operational simplicity mdpi.com | Identification of suitable starting materials and catalysts. |

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating | Rapid reaction rates, higher yields, energy efficiency nih.gov | Optimization of reaction parameters (temperature, time, power). |

| Green Solvent Synthesis | Utilization of water or ionic liquids as the reaction medium | Reduced environmental impact, potential for catalyst recycling mdpi.com | Screening of various green solvents and catalyst systems. |

| Flow Chemistry | Continuous production in a microreactor | Precise control over reaction conditions, enhanced safety, scalability | Development of a continuous flow process for the synthesis. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely unexplored. The aldehyde functionality is a versatile handle for a plethora of chemical transformations. While standard reactions of aldehydes are expected, future research should focus on underutilized reactivity modes. For instance, its participation as a dienophile or a dipolarophile in cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.

The pyrazole ring itself can participate in various reactions. While electrophilic substitution at the C4 position is a known reactivity pattern for pyrazoles, the influence of the N1-cyclobutyl and C5-formyl groups on the regioselectivity of such reactions warrants a detailed investigation. globalresearchonline.net Furthermore, the potential of this compound to act as a ligand for transition metal catalysis is an exciting avenue. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the aldehyde group could be involved in substrate binding or catalytic turnover.

Advanced Spectroscopic and Structural Correlations

A thorough spectroscopic characterization of this compound is essential for understanding its structural and electronic properties. While standard techniques like 1H and 13C NMR are fundamental, advanced spectroscopic methods can provide deeper insights. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed for unambiguous assignment of all proton and carbon signals. mdpi.com

Furthermore, solid-state characterization using X-ray crystallography would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. tandfonline.com Correlating experimental spectroscopic data with theoretical calculations from Density Functional Theory (DFT) can provide a powerful tool for understanding the structure-property relationships of this molecule. rsc.org For example, calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to validate the computational model. nih.gov

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Hypothetical Value | Information Gained |

| 1H NMR | Chemical Shift (δ) | 9.8 (s, 1H, CHO), 7.8 (d, 1H, H4), 6.5 (d, 1H, H3), 4.8 (m, 1H, CH-cyclobutyl), 2.5-2.0 (m, 6H, CH2-cyclobutyl) | Proton environment and connectivity. |

| 13C NMR | Chemical Shift (δ) | 185.0 (CHO), 145.0 (C5), 140.0 (C3), 110.0 (C4), 60.0 (CH-cyclobutyl), 30.0, 15.0 (CH2-cyclobutyl) | Carbon skeleton and functional groups. |

| IR Spectroscopy | Wavenumber (cm-1) | ~1680 (C=O stretch), ~1550 (C=N stretch), ~2950 (C-H stretch) | Presence of key functional groups. |

| Mass Spectrometry | m/z | [M+H]+ at 165.1022 | Molecular weight and fragmentation pattern. |

Deeper Theoretical Insights into Reaction Mechanisms

Computational chemistry, particularly DFT, can provide profound insights into the reactivity and reaction mechanisms of this compound. bohrium.comresearchgate.net Theoretical studies can be employed to investigate the transition states and activation energies of various potential reactions, helping to predict the feasibility and outcome of synthetic transformations. nih.gov

For instance, the mechanism of electrophilic substitution on the pyrazole ring can be modeled to understand the directing effects of the existing substituents. researchgate.net Similarly, the reaction pathways of cycloaddition reactions involving the aldehyde group or the pyrazole double bond can be elucidated. Computational studies can also be used to predict the electronic properties of the molecule, such as its HOMO-LUMO gap, which can be correlated with its reactivity and potential applications in materials science. nih.gov

Expanding Applications in Emerging Chemical Fields

The unique structural features of this compound make it a promising candidate for applications in various emerging chemical fields. In medicinal chemistry, it can serve as a scaffold for the synthesis of novel bioactive compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ainih.gov The introduction of the cyclobutyl group may influence the lipophilicity and metabolic stability of potential drug candidates.

In materials science, this compound could be used as a building block for the synthesis of novel organic materials with interesting photophysical or electronic properties. numberanalytics.com The pyrazole ring is a known component in fluorescent dyes and organic light-emitting diodes (OLEDs). globalresearchonline.net The aldehyde functionality allows for further chemical modifications to tune these properties. Additionally, its coordinating ability makes it a potential component for the design of novel metal-organic frameworks (MOFs) or coordination polymers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-cyclobutyl-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups to pyrazole derivatives. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized via this method using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under reflux . Adapting this protocol, cyclobutyl-substituted pyrazoles may require optimized temperature control (e.g., 60–80°C) and stoichiometric adjustments to accommodate steric effects from the cyclobutyl group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Pyrazole ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns dependent on substituents. The cyclobutyl group shows characteristic multiplet peaks for its four-membered ring protons (δ 2.5–3.5 ppm) .

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group. Additional peaks for C=N (pyrazole) appear at 1500–1600 cm⁻¹ .

Q. What purification strategies are effective for removing byproducts in this compound synthesis?

- Methodology : Recrystallization using ethanol/water mixtures (7:3 v/v) efficiently removes unreacted starting materials. For polar byproducts, flash column chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) is effective. Monitor purity via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software provides precise bond lengths and angles. For example, the cyclobutyl ring’s puckering parameters and dihedral angles relative to the pyrazole plane can be analyzed. Empirical absorption corrections (e.g., spherical harmonics in Blessing’s method ) address anisotropic effects. ORTEP-3 visualizes thermal ellipsoids to assess disorder or conformational flexibility.

Q. What experimental and computational approaches reconcile contradictory reactivity data in cyclobutyl-pyrazole derivatives?

- Methodology :

- Experimental : Kinetic studies under varying temperatures (25–80°C) and solvents (DMF, THF) identify steric or electronic effects from the cyclobutyl group. Competition experiments with substituent analogs (e.g., methyl vs. phenyl) clarify regioselectivity .

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Compare Mulliken charges on the pyrazole ring to predict electrophilic substitution sites .

Q. How can the hygroscopicity of this compound be mitigated during storage and handling?

- Methodology : Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C. Use molecular sieves (3Å) in the storage container to absorb moisture. For hygroscopic batches, lyophilization (freeze-drying) from tert-butyl alcohol/water mixtures prevents hydrate formation .

Q. What strategies optimize the nucleophilic substitution of the aldehyde group for downstream functionalization?

- Methodology : The aldehyde can be converted to oximes (using hydroxylamine hydrochloride) or hydrazones (with hydrazine derivatives) under mild acidic conditions (pH 4–5). For cross-coupling reactions (e.g., Suzuki-Miyaura), protect the aldehyde as an acetal (e.g., ethylene glycol, p-TsOH catalyst) prior to introducing boronic acid partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.